Benzaldehyde, p-phenethyl-

Description

BenchChem offers high-quality Benzaldehyde, p-phenethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzaldehyde, p-phenethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

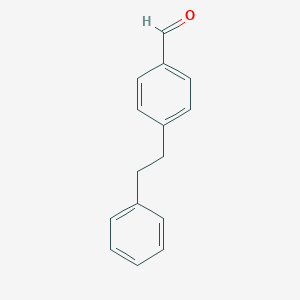

Structure

2D Structure

3D Structure

Properties

CAS No. |

1212-50-6 |

|---|---|

Molecular Formula |

C15H14O |

Molecular Weight |

210.27 g/mol |

IUPAC Name |

4-(2-phenylethyl)benzaldehyde |

InChI |

InChI=1S/C15H14O/c16-12-15-10-8-14(9-11-15)7-6-13-4-2-1-3-5-13/h1-5,8-12H,6-7H2 |

InChI Key |

IVNWLIBLNSKBSD-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CCC2=CC=C(C=C2)C=O |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=CC=C(C=C2)C=O |

Other CAS No. |

1212-50-6 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Phenethylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-phenethylbenzaldehyde, a valuable aromatic aldehyde intermediate in various fields of chemical research, including medicinal chemistry and materials science. This document details a plausible synthetic pathway, outlines the necessary experimental procedures, and presents the characteristic analytical data for this compound.

Introduction

4-Phenethylbenzaldehyde, also known as 4-(2-phenylethyl)benzaldehyde, possesses a molecular structure featuring a benzaldehyde moiety substituted with a phenethyl group at the para position. This unique combination of a reactive aldehyde functional group and a nonpolar phenethyl tail makes it a versatile building block in organic synthesis. Its derivatives are of interest in the development of novel pharmaceuticals and functional materials.

Synthesis of 4-Phenethylbenzaldehyde

The synthesis of 4-phenethylbenzaldehyde can be achieved through several established organic chemistry methodologies. A common and effective approach involves a two-step sequence: a Friedel-Crafts acylation followed by a reduction of the resulting ketone. This method is advantageous due to the wide availability of the starting materials and the generally high yields of the reactions.

Synthetic Pathway

A potential synthetic route to 4-phenethylbenzaldehyde is outlined below. The process begins with the Friedel-Crafts acylation of phenylethane (ethylbenzene) with 4-formylbenzoyl chloride, followed by the reduction of the intermediate ketone to yield the final product.

Figure 1: Proposed synthesis of 4-phenethylbenzaldehyde.

Experimental Protocols

Step 1: Synthesis of 4-(2-Oxo-2-phenylethyl)benzaldehyde (Friedel-Crafts Acylation)

-

To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add 4-formylbenzoyl chloride (1.0 eq) dropwise.

-

After the addition is complete, add phenylethane (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the intermediate ketone.

Step 2: Synthesis of 4-Phenethylbenzaldehyde (Ketone Reduction)

This can be achieved via several reduction methods, such as the Wolff-Kishner or Clemmensen reduction.

Wolff-Kishner Reduction Protocol:

-

To a round-bottom flask equipped with a reflux condenser, add the intermediate ketone from Step 1, hydrazine hydrate (4-5 eq), and diethylene glycol.

-

Add potassium hydroxide pellets (4-5 eq) portion-wise to the mixture.

-

Heat the reaction mixture to 180-200 °C and reflux for 4-6 hours, allowing water and excess hydrazine to distill off.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and add water.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) (3 x 50 mL).

-

Combine the organic extracts, wash with dilute hydrochloric acid, then with water, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 4-phenethylbenzaldehyde.

Characterization of 4-Phenethylbenzaldehyde

The identity and purity of the synthesized 4-phenethylbenzaldehyde can be confirmed by a combination of spectroscopic techniques and physical property measurements.[1][2]

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₄O | [1][2] |

| Molecular Weight | 210.27 g/mol | [1][2] |

| CAS Number | 1212-50-6 | [1][2] |

| Appearance | Not explicitly found, likely a colorless to pale yellow liquid or low-melting solid | |

| Boiling Point | Not explicitly found | |

| Melting Point | Not explicitly found |

Spectroscopic Data

| Technique | Data |

| ¹H NMR | Data not explicitly found in searches. Expected signals would include: a singlet for the aldehyde proton (~9.9-10.0 ppm), multiplets for the aromatic protons of both rings, and two triplets for the ethyl bridge protons (~2.9-3.1 ppm). |

| ¹³C NMR | A 13C NMR spectrum is available on SpectraBase.[1] Expected signals would include: the aldehyde carbonyl carbon (~192 ppm), aromatic carbons, and the two aliphatic carbons of the ethyl bridge. |

| Infrared (IR) | A vapor-phase IR spectrum is available on SpectraBase.[1] Expected characteristic peaks would include: a strong C=O stretch for the aldehyde (~1700 cm⁻¹), C-H stretching for the aldehyde proton (~2820 and 2720 cm⁻¹), and aromatic C-H and C=C stretching vibrations. |

| Mass Spectrometry (MS) | A GC-MS spectrum is available on SpectraBase.[1] The mass spectrum would be expected to show the molecular ion peak (M⁺) at m/z = 210, along with characteristic fragmentation patterns. |

Characterization Workflow

The following workflow outlines the logical sequence of analytical techniques applied to confirm the structure and purity of the synthesized 4-phenethylbenzaldehyde.

Figure 2: Workflow for the characterization of 4-phenethylbenzaldehyde.

Conclusion

References

Spectroscopic Profile of p-Phenethyl Benzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for p-phenethyl benzaldehyde (also known as 4-(2-phenylethyl)benzaldehyde). The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for acquiring such spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Below are the tabulated, predicted, and experimentally reported chemical shifts for p-phenethyl benzaldehyde.

¹H NMR Data

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Table 1: ¹H NMR Spectroscopic Data for p-Phenethyl Benzaldehyde

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.97 | Singlet | 1H | Aldehyde proton (-CHO) |

| ~7.82 | Doublet | 2H | Aromatic protons ortho to -CHO |

| ~7.35 | Doublet | 2H | Aromatic protons meta to -CHO |

| ~7.28 - 7.17 | Multiplet | 5H | Aromatic protons of the phenethyl group |

| ~2.95 | Triplet | 2H | Benzylic methylene protons (-CH₂-Ar) |

| ~2.90 | Triplet | 2H | Methylene protons (-CH₂-Ph) |

Note: Predicted values are based on analogous compounds and spectral databases. The exact chemical shifts and coupling constants can vary based on the solvent and spectrometer frequency used.

¹³C NMR Data

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments.

Table 2: ¹³C NMR Spectroscopic Data for p-Phenethyl Benzaldehyde

| Chemical Shift (δ) ppm | Assignment |

| ~192.0 | Aldehyde carbonyl carbon (-CHO) |

| ~148.0 | Quaternary aromatic carbon (C-4) |

| ~141.0 | Quaternary aromatic carbon of the phenethyl group |

| ~135.5 | Quaternary aromatic carbon (C-1) |

| ~130.0 | Aromatic CH carbons ortho to -CHO |

| ~129.5 | Aromatic CH carbons meta to -CHO |

| ~128.8 | Aromatic CH carbons of the phenethyl group |

| ~128.5 | Aromatic CH carbons of the phenethyl group |

| ~126.3 | Aromatic CH carbon of the phenethyl group |

| ~38.0 | Benzylic methylene carbon (-CH₂-Ar) |

| ~37.5 | Methylene carbon (-CH₂-Ph) |

Note: Predicted values are based on analogous compounds and spectral databases.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Spectroscopic Data for p-Phenethyl Benzaldehyde

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080 - 3020 | Medium | Aromatic C-H stretch |

| ~2920 - 2850 | Medium | Aliphatic C-H stretch |

| ~2820, ~2720 | Weak | Aldehyde C-H stretch (Fermi doublets) |

| ~1700 | Strong | Aldehyde C=O stretch |

| ~1605, ~1575, ~1495 | Medium to Strong | Aromatic C=C stretching vibrations |

| ~830 | Strong | p-Disubstituted benzene C-H out-of-plane bend |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Table 4: Mass Spectrometry Data for p-Phenethyl Benzaldehyde

| m/z | Relative Intensity (%) | Assignment |

| 210 | High | [M]⁺ (Molecular ion) |

| 209 | Moderate | [M-H]⁺ |

| 181 | Moderate | [M-CHO]⁺ |

| 105 | High | [C₇H₅O]⁺ (Benzoyl cation) |

| 91 | High | [C₇H₇]⁺ (Tropylium cation) |

| 77 | Moderate | [C₆H₅]⁺ (Phenyl cation) |

Note: The fragmentation pattern can vary depending on the ionization technique used.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

A sample of p-phenethyl benzaldehyde (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a 5 mm NMR tube.[1][2][3][4][5] The solution must be homogeneous and free of any particulate matter.[3][4] The spectrum is then acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm). For ¹³C NMR, proton decoupling is commonly employed to simplify the spectrum.

Infrared (IR) Spectroscopy

For liquid samples like p-phenethyl benzaldehyde, Attenuated Total Reflectance (ATR) is a common and convenient sampling technique.[6][7] A small drop of the neat liquid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).[6][7] The spectrum is then recorded using a Fourier Transform Infrared (FTIR) spectrometer.[6][7] A background spectrum of the clean crystal is typically recorded first and subtracted from the sample spectrum.

Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of volatile compounds like p-phenethyl benzaldehyde.[8][9] The sample is injected into a gas chromatograph, where it is vaporized and separated from any impurities on a capillary column.[8] The separated compound then enters the mass spectrometer. Electron Ionization (EI) is a common method for generating ions, which are then separated based on their mass-to-charge ratio by a mass analyzer.[8]

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis.

References

- 1. depts.washington.edu [depts.washington.edu]

- 2. NMR Sample Preparation [nmr.chem.umn.edu]

- 3. organomation.com [organomation.com]

- 4. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 5. How to make an NMR sample [chem.ch.huji.ac.il]

- 6. agilent.com [agilent.com]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]

- 9. gcms.labrulez.com [gcms.labrulez.com]

p-Phenethyl Benzaldehyde: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Phenethyl benzaldehyde, a substituted aromatic aldehyde, holds potential in various chemical syntheses, including pharmaceuticals and fragrance development. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective application and the development of robust formulations. This technical guide provides a comprehensive overview of the solubility and stability characteristics of p-phenethyl benzaldehyde. It outlines detailed experimental protocols for determining these properties and discusses potential degradation pathways based on the chemical nature of the compound. The information presented herein is intended to be a valuable resource for researchers and professionals working with this compound.

Physicochemical Properties of p-Phenethyl Benzaldehyde

p-Phenethyl benzaldehyde (CAS 1212-50-6) is an organic compound with the molecular formula C15H14O.[1] Its structure consists of a benzaldehyde molecule substituted with a phenethyl group at the para position. The presence of both a polar aldehyde group and a nonpolar phenethyl group influences its solubility and stability.

| Property | Value | Reference |

| Molecular Formula | C15H14O | [1] |

| Molecular Weight | 210.27 g/mol | [1] |

| Boiling Point | 135-140 °C at 1 Torr | [2] |

| Density | 1.080 g/cm³ | [2] |

| Computed XLogP3 | 4.3 | [1] |

Solubility Profile

The solubility of a compound is a critical parameter for its use in various applications, from reaction chemistry to formulation development. The molecular structure of p-phenethyl benzaldehyde, with a significant nonpolar component, suggests that its solubility will be higher in organic solvents than in aqueous media.

Predicted Solubility

Based on its high computed XLogP3 value of 4.3, p-phenethyl benzaldehyde is predicted to be poorly soluble in water.[1] The "like dissolves like" principle suggests good solubility in nonpolar and moderately polar organic solvents.

Experimental Determination of Solubility

A standardized protocol for determining the solubility of p-phenethyl benzaldehyde in various solvents is presented below.

Experimental Protocol: Equilibrium Solubility Measurement

Objective: To determine the equilibrium solubility of p-phenethyl benzaldehyde in various solvents at controlled temperatures.

Materials:

-

p-Phenethyl benzaldehyde (purity >98%)

-

A range of solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane, propylene glycol, polyethylene glycol 400)

-

Scintillation vials or sealed flasks

-

Shaking incubator or orbital shaker with temperature control

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or Gas Chromatography with Flame Ionization Detector (GC-FID)

-

Syringe filters (0.45 µm)

Procedure:

-

Add an excess amount of p-phenethyl benzaldehyde to a known volume of the selected solvent in a sealed vial.

-

Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C and 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the samples to stand for a short period to allow undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant and immediately filter it through a syringe filter to remove any undissolved particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Quantify the concentration of p-phenethyl benzaldehyde in the diluted sample using a validated HPLC-UV or GC-FID method.

-

Calculate the solubility in mg/mL or mol/L.

Anticipated Solubility Data (Structured Table)

| Solvent | Predicted Solubility | Rationale |

| Water | Very Low | High hydrophobicity of the phenethyl and phenyl groups. |

| Ethanol | High | The ethyl group and hydroxyl group of ethanol can interact with both the polar and nonpolar parts of the molecule. |

| Methanol | High | Similar to ethanol, it is a polar protic solvent capable of hydrogen bonding. |

| Acetone | High | A polar aprotic solvent that can effectively solvate the aldehyde group. |

| Ethyl Acetate | High | An ester that is a good solvent for many organic compounds. |

| Dichloromethane | High | A nonpolar solvent that can solvate the aromatic rings. |

| Hexane | Moderate to Low | A nonpolar solvent that will primarily interact with the hydrocarbon portions of the molecule. |

| Propylene Glycol | Moderate | A common co-solvent in pharmaceutical formulations. |

| Polyethylene Glycol 400 | Moderate to High | A polymeric solvent with both polar and nonpolar characteristics. |

Stability Profile

The stability of p-phenethyl benzaldehyde is a critical factor for its storage, handling, and formulation. Aldehydes are known to be susceptible to oxidation, and the stability of this compound should be evaluated under various stress conditions.

Potential Degradation Pathways

The primary degradation pathway for p-phenethyl benzaldehyde is expected to be the oxidation of the aldehyde group to a carboxylic acid (p-phenethyl benzoic acid). Other potential degradation pathways could involve reactions of the aromatic rings or the ethyl bridge under harsh conditions.

Inferred Degradation Pathway

References

A Comprehensive Review of p-Phenethyl Benzaldehyde: Synthesis, Properties, and Inferred Biological Activities

Abstract

p-Phenethyl benzaldehyde, a substituted aromatic aldehyde, represents an intriguing scaffold for chemical and pharmacological exploration. This technical guide provides a detailed review of the current state of research on this specific molecule. While literature directly investigating the biological profile of p-phenethyl benzaldehyde is notably sparse, this document consolidates the available information on its synthesis and physicochemical properties. To provide a framework for future research, it further explores the biological activities and mechanisms of action of structurally related benzaldehyde and phenethyl derivatives, including their roles in anti-inflammatory, antimalarial, and enzyme-inhibitory pathways. This review aims to serve as a foundational resource for researchers and professionals in drug development by highlighting both what is known and the significant opportunities that exist for further investigation into the therapeutic potential of p-phenethyl benzaldehyde.

Introduction

Benzaldehyde and its derivatives are a cornerstone in organic chemistry and pharmacology, known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of different functional groups onto the benzaldehyde scaffold can significantly modulate its pharmacokinetic and pharmacodynamic profiles. The phenethyl moiety, a substructure found in many biologically active compounds like phenethylamine, is known to interact with various physiological targets, particularly within the central nervous system.[1] The combination of these two pharmacophores in p-phenethyl benzaldehyde (4-(2-phenylethyl)benzaldehyde) results in a molecule with potential for novel biological activities. This guide synthesizes the current knowledge on p-phenethyl benzaldehyde and provides context by examining its close chemical relatives.

Synthesis of p-Phenethyl Benzaldehyde

The primary route for synthesizing 4-(phenethyl)benzaldehyde involves the stereoselective semireduction of an alkyne precursor.[2] This method provides a reliable pathway to the target compound, though other general methods for creating substituted benzaldehydes could also be adapted.

Experimental Protocol: Semireduction of 4-(2-Phenyleth-1-ynyl)benzaldehyde

A specific method for the synthesis of 4-(phenethyl)benzaldehyde involves the palladium-catalyzed hydrogenation of 4-(2-phenyleth-1-ynyl)benzaldehyde.[2]

Materials and Reagents:

-

4-(2-Phenyleth-1-ynyl)benzaldehyde (alkyne precursor)

-

Palladium on activated charcoal (Pd/C)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(TPP))

-

4-(Dimethylamino)pyridine (DMAP)

-

Hydrogen (H₂) gas (1 atm, balloon)

-

Pyridine (solvent)

-

Ethyl acetate (EtOAc)

-

Water (H₂O)

-

Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

Procedure:

-

A solution of Pd(TPP) (3.6 mg, 0.005 µmol) and DMAP (1.2 mg, 0.01 mmol) in 1 mL of pyridine is prepared in a 20-mL round-bottomed flask equipped with a magnetic stirrer.

-

The solution is stirred at 25°C for 30 minutes under a hydrogen atmosphere (1 atm, maintained with a balloon).

-

A solution of the starting alkyne, 4-(2-phenyleth-1-ynyl)benzaldehyde (0.5 mmol), in 4 mL of pyridine is added to the reaction mixture.

-

The mixture is stirred for 4 hours at 25°C under the hydrogen atmosphere.

-

Upon completion, 20 mL of water is added to quench the reaction.

-

The aqueous phase is extracted three times with 50 mL portions of ethyl acetate.

-

The combined organic phases are dried over anhydrous sodium sulfate (Na₂SO₄) and concentrated under reduced pressure (in vacuo).

-

The resulting residue is purified by flash column chromatography on silica gel using a hexane-EtOAc (40:1) solvent system.

-

This process yields primarily the alkene (Z)-4-(2-phenylethenyl)benzaldehyde (82% yield) and the desired saturated product, 4-(phenethyl)benzaldehyde (15% yield).[2]

Caption: Synthesis of p-Phenethyl Benzaldehyde via Semireduction.

Physicochemical Properties

The fundamental chemical and physical properties of p-phenethyl benzaldehyde have been computationally predicted and are available through public databases. These properties are essential for its handling, formulation, and for predicting its behavior in biological systems.

| Property | Value | Source |

| IUPAC Name | 4-(2-phenylethyl)benzaldehyde | [3] |

| CAS Number | 1212-50-6 | [3] |

| Molecular Formula | C₁₅H₁₄O | [3] |

| Molecular Weight | 210.27 g/mol | [3] |

| XLogP3 | 4.3 | [3] |

| Topological Polar Surface Area | 17.1 Ų | [3] |

| Heavy Atom Count | 16 | [3] |

| Formal Charge | 0 | [3] |

| Rotatable Bond Count | 3 | [3] |

Biological Activities of Related Benzaldehyde Derivatives

Anti-inflammatory Activity

Certain benzaldehyde derivatives isolated from the fungus Eurotium cristatum have demonstrated anti-inflammatory properties. These compounds were evaluated for their ability to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.[4]

Experimental Protocol: Anti-inflammatory Assay

-

Cell Culture: RAW264.7 macrophage cells are cultured at 37°C in a humidified atmosphere with 5% CO₂.

-

Plating: Cells are plated at a density of 2 x 10⁵ cells/well in 12-well plates and incubated for 24 hours.

-

Treatment: Cells are pre-treated with the test compounds (dissolved in DMSO, final concentration 100 µM) for 1 hour.

-

Stimulation: Macrophages are then stimulated with lipopolysaccharide (LPS) at a concentration of 100 ng/mL for an additional 18 hours.

-

Analysis: Total cellular proteins are extracted, and the expression levels of iNOS and COX-2 are analyzed via Western blotting, with β-actin serving as a loading control.[4]

Antimalarial Activity

Phenolic Mannich bases of benzaldehyde and their (thio)semicarbazone derivatives have been synthesized and evaluated for their efficacy against Plasmodium falciparum. A bisquinoline semicarbazone derivative, in particular, showed potent antimalarial activity against a chloroquine-resistant strain (W2) with a half-maximal inhibitory concentration (IC₅₀) of 0.07 µM.[5] While this compound also inhibited the malarial cysteine protease falcipain-2 (IC₅₀ = 3.16 µM), its primary antiparasitic mechanism appears to be independent of this enzyme.[5]

| Compound Class | Target | Activity (IC₅₀) | Source |

| 4-Aminoquinoline semicarbazones | Falcipain-2 | 0.63 µM | [5] |

| Bisquinoline semicarbazone (8f) | P. falciparum (W2 strain) | 0.07 µM | [5] |

| Bisquinoline semicarbazone (8f) | Falcipain-2 | 3.16 µM | [5] |

Aldehyde Dehydrogenase (ALDH) Inhibition

Derivatives of benzyloxybenzaldehyde have been identified as potent and selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme implicated in cancer cell stemness and resistance to therapy. Two compounds, ABMM-15 and ABMM-16, were found to be the most effective.[6]

Experimental Protocol: ALDH Inhibition Assay

-

Enzyme Activity Measurement: The activity of purified ALDH isoforms is measured spectrophotometrically by monitoring the reduction of NAD⁺ to NADH at 340 nm.

-

Reaction Mixture: The assay is conducted in a buffer (e.g., sodium phosphate) at a specific pH (e.g., 8.0) containing NAD⁺, the aldehyde substrate (e.g., hexanal), and the purified ALDH enzyme.

-

Inhibition Screening: Compounds are initially screened at a fixed concentration (e.g., 10 µM) to determine the percentage of remaining enzyme activity.

-

IC₅₀ Determination: For potent inhibitors, dose-response curves are generated by measuring enzyme activity across a range of inhibitor concentrations to calculate the half-maximal inhibitory concentration (IC₅₀).[6]

| Compound | Target | Activity (IC₅₀) | Source |

| ABMM-15 | ALDH1A3 | 0.23 ± 0.05 µM | [6] |

| ABMM-16 | ALDH1A3 | 1.29 ± 0.10 µM | [6] |

Potential Mechanisms of Action (Inferred from Related Compounds)

Due to the absence of mechanistic studies on p-phenethyl benzaldehyde, its potential mechanisms of action must be inferred from its structural components: the benzaldehyde core and the phenethyl substituent.

Inhibition of Aldehyde Dehydrogenase (ALDH)

Based on studies of benzyloxybenzaldehyde derivatives, a plausible mechanism for p-phenethyl benzaldehyde could be the inhibition of ALDH isoforms, such as ALDH1A3. These enzymes play a critical role in cellular detoxification and the biosynthesis of retinoic acid. Inhibition of ALDH1A3 disrupts these pathways, which is a therapeutic strategy being explored for certain cancers.[6]

Caption: Hypothesized ALDH1A3 Inhibition by p-Phenethyl Benzaldehyde.

Modulation of Monoamine Neurotransmission

The phenethyl substituent is the core structure of phenethylamine, a trace amine that acts as a central nervous system stimulant. Phenethylamine regulates monoamine neurotransmission by binding to Trace Amine-Associated Receptor 1 (TAAR1) and inhibiting the Vesicular Monoamine Transporter 2 (VMAT2).[1] It is conceivable that p-phenethyl benzaldehyde could interact with these or other neurological targets, though its larger size and aldehyde group would significantly alter its binding profile compared to simple phenethylamine.

Caption: Potential Neuromodulatory Action based on the Phenethyl Moiety.

Conclusion and Future Directions

p-Phenethyl benzaldehyde is a readily synthesizable compound whose biological properties remain largely unexplored. While a clear synthetic route exists, the literature lacks direct evidence of its pharmacological or toxicological profile. Based on the activities of related benzaldehyde and phenethyl derivatives, promising avenues for future research include investigating its potential as an anti-inflammatory, antimicrobial, or anticancer agent, particularly through mechanisms like ALDH inhibition. Furthermore, its structural similarity to neuroactive compounds suggests that its effects on the central nervous system warrant investigation. A comprehensive biological evaluation, including cytotoxicity, antimicrobial screening, enzyme inhibition assays, and in vivo studies, is necessary to elucidate the therapeutic potential of this compound and validate the hypotheses presented in this guide.

References

- 1. Phenethylamine - Wikipedia [en.wikipedia.org]

- 2. 4-(Phenethyl)benzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 3. 4-(2-Phenylethyl)benzaldehyde | C15H14O | CID 121060 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and biological evaluation of phenolic Mannich bases of benzaldehyde and (thio)semicarbazone derivatives against the cysteine protease falcipain-2 and a chloroquine resistant strain of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

The Genesis of Aromatic Aldehydes: A Technical Guide to the Discovery and History of Substituted Benzaldehydes

For Immediate Release

This technical guide provides a comprehensive overview of the discovery and historical development of substituted benzaldehydes, a class of compounds central to the fields of synthetic chemistry, pharmacology, and materials science. Tailored for researchers, scientists, and drug development professionals, this document details the key historical milestones, seminal experimental protocols, and the evolution of synthetic methodologies that have shaped our understanding and application of these versatile molecules.

From Bitter Almonds to Industrial Synthesis: A Historical Timeline

The story of substituted benzaldehydes begins with the parent compound, benzaldehyde, the simplest aromatic aldehyde. First isolated in 1803 by the French pharmacist Martrès from the oil of bitter almonds, its structure and reactivity remained a puzzle for several decades. A significant breakthrough occurred in 1832 when Friedrich Wöhler and Justus von Liebig first synthesized benzaldehyde, a landmark achievement that contributed to the downfall of vitalism and laid the groundwork for modern organic chemistry.

The latter half of the 19th century witnessed the dawn of substituted benzaldehydes with the advent of powerful new synthetic reactions that allowed for the direct functionalization of the benzene ring. These discoveries were not merely academic curiosities; they unlocked the industrial production of valuable compounds, forever changing the landscape of chemical manufacturing.

| Year | Discovery/Milestone | Key Scientists | Significance |

| 1803 | First isolation of benzaldehyde from bitter almonds. | Martrès | Initial discovery of the parent aromatic aldehyde. |

| 1832 | First synthesis of benzaldehyde. | Friedrich Wöhler & Justus von Liebig | A pivotal moment in the history of organic synthesis. |

| 1874 | First synthesis of vanillin. | Ferdinand Tiemann & Wilhelm Haarmann | Paved the way for the synthetic flavor and fragrance industry. |

| 1876 | Reimer-Tiemann Reaction | Karl Reimer & Ferdinand Tiemann | A novel method for the ortho-formylation of phenols to produce hydroxy-substituted benzaldehydes. |

| Early 1880s | First use of piperonal (heliotropin) in perfumery. | N/A | Established the importance of substituted benzaldehydes in the fragrance industry. |

| 1897 | Gattermann-Koch Reaction | Ludwig Gattermann & Julius A. Koch | A direct method for the formylation of aromatic hydrocarbons to produce a variety of substituted benzaldehydes. |

Foundational Synthetic Methodologies: Experimental Protocols

The ability to introduce a formyl group (-CHO) onto a benzene ring bearing other substituents was a critical step in the development of this class of compounds. Two reactions from the late 19th century stand as pillars of this advancement: the Reimer-Tiemann reaction and the Gattermann-Koch reaction.

The Reimer-Tiemann Reaction (1876)

This reaction provided the first direct route to hydroxy-substituted benzaldehydes, most notably salicylaldehyde, from the reaction of a phenol with chloroform in a basic solution.

Experimental Protocol for the Synthesis of Salicylaldehyde:

A solution of phenol in aqueous sodium hydroxide is heated, and chloroform is added portion-wise. The reaction mixture is then refluxed for several hours. During this time, the highly reactive electrophile, dichlorocarbene (:CCl₂), is generated in situ from the reaction of chloroform with the strong base. The phenoxide ion, being highly activated towards electrophilic attack, is then formylated, primarily at the ortho position due to the directing effect of the hydroxyl group. Acidification of the reaction mixture followed by steam distillation yields salicylaldehyde.

| Reactant | Molar Ratio | Conditions | Product | Yield |

| Phenol | 1 | NaOH (aq), Reflux | Salicylaldehyde | ~15-20% |

| Chloroform | 1.5-2 | 60-70°C |

The Gattermann-Koch Reaction (1897)

This powerful reaction allowed for the direct formylation of aromatic hydrocarbons, such as toluene, using carbon monoxide and hydrogen chloride in the presence of a Lewis acid catalyst.

Experimental Protocol for the Synthesis of p-Tolualdehyde: [1]

A mixture of toluene, anhydrous aluminum chloride, and cuprous chloride (as a co-catalyst) is treated with a stream of dry hydrogen chloride gas and carbon monoxide under pressure. The reaction proceeds through the formation of a reactive formyl cation equivalent, which then attacks the electron-rich aromatic ring of toluene. The para-isomer, p-tolualdehyde, is the major product due to the steric hindrance at the ortho positions from the methyl group. The reaction mixture is then carefully hydrolyzed to liberate the aldehyde.

| Reactant | Molar Ratio | Conditions | Product | Yield |

| Toluene | 1 | AlCl₃, CuCl, HCl, CO (pressure) | p-Tolualdehyde | ~45-50% |

| Aluminum Chloride | 1.2 | Room Temperature | ||

| Cuprous Chloride | 0.1 |

The Logic of Synthesis: Reaction Mechanisms Visualized

To better understand the chemical transformations underlying these historical syntheses, the following diagrams, generated using the DOT language, illustrate the logical flow of the key reaction mechanisms.

Caption: The Reimer-Tiemann reaction mechanism.

Caption: The Gattermann-Koch reaction mechanism.

Substituted Benzaldehydes in Biological Signaling

Beyond their roles as synthetic intermediates and commercial products, substituted benzaldehydes are also implicated in various biological signaling pathways. Their ability to interact with biological macromolecules makes them a subject of interest in drug discovery and development.

Recent studies have highlighted the involvement of certain benzaldehyde derivatives in modulating key cellular signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathway and the Sonic Hedgehog (Shh) signaling pathway.

MAPK Signaling Pathway

The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Some substituted benzaldehydes have been shown to exert anti-inflammatory effects by suppressing the activation of key kinases within this pathway, such as p38 and JNK.[2]

Caption: Inhibition of the MAPK signaling pathway.

Sonic Hedgehog Signaling Pathway

The Sonic Hedgehog signaling pathway plays a critical role in embryonic development and has been implicated in certain cancers. Interestingly, some benzaldehyde derivatives have been found to induce autophagy (a cellular self-cleaning process) through the activation of the Shh pathway.[3] This highlights a potential therapeutic avenue for diseases where autophagy is dysregulated.

Caption: Activation of the Sonic Hedgehog pathway.

Conclusion

From their serendipitous discovery in the 19th century to their current applications in a wide array of scientific disciplines, substituted benzaldehydes continue to be a cornerstone of organic chemistry. The foundational synthetic methods developed over a century ago remain relevant, and ongoing research continues to unveil their complex roles in biological systems. This guide serves as a testament to the enduring legacy of these remarkable compounds and a resource for the researchers who continue to explore their vast potential.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. A new benzaldehyde from the coral-derived fungus Aspergillus terreus C23-3 and its anti-inflammatory effects via suppression of MAPK signaling pathway in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzaldehyde stimulates autophagy via the sonic hedgehog signaling pathway in mouse brain astrocytes after treatment with Angiostrongylus cantonensis excretory-secretory products - PMC [pmc.ncbi.nlm.nih.gov]

A Guide to Theoretical Studies of Benzaldehyde Derivatives in Drug Discovery and Mechanistic Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the theoretical and computational methodologies employed in the study of benzaldehyde derivatives. Benzaldehyde and its derivatives are a class of compounds with significant importance in the pharmaceutical, chemical, and cosmetic industries due to their wide range of biological activities[1]. Theoretical studies are indispensable for understanding their electronic structure, reactivity, and interactions with biological targets, thereby accelerating the drug design and development process. This document details the core computational techniques, summarizes key findings from recent literature, and presents standardized protocols and workflows.

Core Theoretical Methodologies

Computational chemistry provides powerful tools to investigate molecules at an atomic level. For benzaldehyde derivatives, the primary theoretical methods include Quantum Mechanics, Quantitative Structure-Activity Relationship (QSAR), and Molecular Docking.

Experimental Protocols: Computational Methods

Quantum Mechanical (QM) Methods: QM methods are used to study the electronic structure and reactivity of molecules. Density Functional Theory (DFT) is a widely used QM approach.

-

Objective: To calculate electronic properties such as charge distribution, frontier molecular orbital energies (HOMO-LUMO), and molecular electrostatic potential (MEP), and to investigate reaction mechanisms.

-

Software: Gaussian 03 or 09 is commonly used for these calculations[2][3].

-

Methodology:

-

Geometry Optimization: The molecular structures are optimized using a specific functional and basis set, such as B3LYP/6-31+G(d) or B3LYP/6-311G(d,p)[3][4]. The absence of imaginary frequencies in the vibrational analysis confirms that the optimized geometry corresponds to a true energy minimum[3].

-

Property Calculation: Electronic properties are calculated from the optimized geometry. For instance, Nuclear Quadrupole Resonance (NQR) parameters can be computed to understand local charge distributions, which are sensitive indicators of electronic structure[2].

-

Reaction Pathway Analysis: For mechanistic studies, transition states (TS) are located. For example, in the reaction of benzaldehyde with an amine, transition states for hemiaminal formation (TS1), internal rearrangement (TS2), and water elimination to form a Schiff base (TS3) are identified[4][5]. The effect of different substituents on the reaction energetics can also be systematically studied[4][6].

-

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity[7].

-

Objective: To build predictive models that can estimate the biological activity of novel, unsynthesized compounds.

-

Software: MOE (Molecular Operating Environment) is one platform used for QSAR analysis[8].

-

Methodology:

-

Dataset Preparation: A dataset of molecules with known biological activities (e.g., IC50 values) is compiled[9].

-

Descriptor Calculation: Physicochemical or theoretical molecular descriptors are calculated for each molecule.

-

Model Building: Statistical methods, such as multiple linear regression or partial least squares, are used to create a correlation model: Activity = f(descriptors).

-

Validation: The model's predictive power is rigorously validated using internal (e.g., cross-validation, q²) and external validation techniques (e.g., predicting the activity of a test set, r²)[9]. For example, robust 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been developed for benzaldehyde derivatives, achieving high predictive accuracy (q² > 0.9, r² > 0.9)[9].

-

Molecular Docking: Molecular docking predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein.

-

Objective: To elucidate the binding mode of benzaldehyde derivatives in the active site of a biological target and to estimate their binding affinity (docking score).

-

Software: Common docking programs include Glide (Schrödinger), AutoDock, FlexX, and GOLD[9][10][11].

-

Methodology:

-

Target and Ligand Preparation: 3D structures of the target protein (e.g., from the Protein Data Bank) and the ligands (benzaldehyde derivatives) are prepared. This includes adding hydrogens, assigning charges, and minimizing energy.

-

Grid Generation: A docking grid is defined around the active site of the target protein.

-

Docking Simulation: The ligands are flexibly docked into the defined active site using a chosen algorithm and scoring function (e.g., Standard Precision 'SP' or Extra Precision 'XP' in Glide)[10][12].

-

Pose Analysis: The resulting binding poses are analyzed to identify key interactions, such as hydrogen bonds and hydrophobic contacts, with active site residues. The docking score provides an estimate of the binding affinity[13]. Validation is often performed by re-docking a known co-crystallized ligand to ensure the protocol can reproduce the experimental binding mode[13].

-

Applications in Drug Design and Mechanistic Studies

Theoretical studies have been instrumental in guiding the development of benzaldehyde derivatives as inhibitors for various enzymes and in understanding their chemical reactivity.

Enzyme Inhibition Studies

Tyrosinase / Phenoloxidase Inhibition: Tyrosinase (or phenoloxidase) is a key enzyme in melanin synthesis and insect development, making it a target for depigmenting agents and insecticides[2][9].

-

Mechanism: Theoretical studies suggest that benzaldehyde derivatives act as bicentral inhibitors. The oxygen and hydrogen atoms of the aldehyde group, when possessing high charge densities, can chelate the two Cu²⁺ ions present in the tyrosinase active site[2]. Another proposed mechanism involves the formation of a Schiff base between the aldehyde group and a primary amino group in the enzyme[2][14].

-

QSAR Insights: 3D-QSAR studies on benzaldehyde and its thiosemicarbazone derivatives have created robust predictive models (CoMFA and CoMSIA) for phenoloxidase inhibition[9]. These models provide hints for designing novel inhibitors[9]. It has been shown that the hydrophobicity of substituents at the para position plays a major role in the inhibition activity[14].

| Derivative | Target Enzyme | IC50 (µM) | Computational Data | Reference |

| Cuminaldehyde | S. neobelliaria Phenoloxidase | 6.7 | - | [14] |

| Vanillin | S. neobelliaria Phenoloxidase | 38,000 | - | [14] |

| 4-Butylbenzaldehyde thiosemicarbazone | P. rapae Phenoloxidase | - | Elucidated binding via FlexX docking | [9] |

Aldehyde Dehydrogenase (ALDH) Inhibition: The ALDH1A3 isoform is overexpressed in several cancers and is linked to poor treatment outcomes, making it a valuable therapeutic target[10][15][16].

-

Design Strategy: Researchers have designed benzyloxybenzaldehyde derivatives to mimic physiological substrates, aiming to form a stable enzyme-ligand complex that leads to inhibition[10]. Extending the benzaldehyde moiety with a benzene ring was predicted to enhance affinity with aromatic residues in the active site[10].

-

In Silico Validation: Molecular docking studies supported the experimental findings, showing good binding of potent inhibitors to the ALDH1A3 isoform[10][17][18].

| Compound ID | Scaffold | IC50 for ALDH1A3 (µM) | Docking Score (kcal/mol) | Reference |

| ABMM-15 | 4-((4-Chlorobenzyl)oxy)benzaldehyde | 0.23 | - | [10][17] |

| ABMM-16 | Benzyloxybenzaldehyde derivative | 1.29 | - | [10][17] |

Aldose Reductase (AR) Inhibition: AR is a critical enzyme in the polyol pathway, and its inhibition is a strategy for preventing diabetic complications like retinopathy and neuropathy[12].

-

Findings: A study of various benzaldehyde derivatives found that all tested compounds inhibited the AR enzyme. 4-Phenyl benzaldehyde was identified as the most effective inhibitor[12].

-

Molecular Docking: Docking studies were used to support the experimental results, with the most potent compound also showing the best docking score, indicating a strong theoretical basis for its high affinity[12].

| Derivative | IC50 for AR (µM) | Docking Score (kcal/mol) | Reference |

| 4-Phenyl benzaldehyde | 0.23 | -8.61 | [12] |

| 2-Bromobenzaldehyde | 1.37 | - | [12] |

| Sorbinil (Standard) | 3.42 | - | [12] |

Cholinesterase Inhibition: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors are used in the management of Alzheimer's disease.

-

Findings: A series of 21 benzimidazole derivatives incorporating a substituted benzaldehyde moiety were synthesized and screened for cholinesterase inhibition. Many derivatives showed potent activity against both enzymes[13].

-

Docking Studies: Molecular docking was performed to understand the binding interactions of these compounds with the active sites of AChE and BChE, confirming their potential as neuroprotective therapeutics[13].

| Derivative Class | Target Enzyme | IC50 Range (µM) | Reference |

| Benzimidazole-benzaldehydes | AChE | 0.050 - 25.30 | [13] |

| Benzimidazole-benzaldehydes | BChE | 0.080 - 25.80 | [13] |

| Donepezil (Standard) | AChE | 0.016 | [13] |

| Donepezil (Standard) | BChE | 0.30 | [13] |

Reaction Mechanism Studies

DFT calculations have been pivotal in elucidating the reaction mechanism between benzaldehyde derivatives and amines to form Schiff bases, a common reaction in both organic synthesis and biological systems[14].

-

Mechanism: The reaction between benzaldehyde and 4-amine-4H-1,2,4-triazole proceeds through three main steps as identified by DFT calculations[4][5][6]:

-

Hemiaminal Formation (TS1): This involves a hydrogen transfer from the amine's NH₂ group to the aldehyde's carbonyl oxygen and a nucleophilic attack of the amine nitrogen on the carbonyl carbon[4][5].

-

Internal Rearrangement (TS2): The hemiaminal intermediate undergoes a conformational rearrangement[4][5].

-

Water Elimination (TS3): The final step is the breaking of the O-H bond and elimination of a water molecule to form the C=N double bond of the Schiff base[4][5].

-

-

Solvent and Substituent Effects: The reaction mechanism has been studied in the presence of water molecules, which can catalyze the condensation[4][5]. Additionally, the influence of various electron-donating and electron-withdrawing substituents on the reaction's energetic profile has been systematically investigated[4][6].

Visualization of Theoretical Workflows

Visual workflows are essential for conceptualizing the complex processes involved in theoretical and computational studies. The following diagrams, rendered using the DOT language, illustrate key logical and experimental flows.

References

- 1. mdpi.com [mdpi.com]

- 2. A theoretical study of benzaldehyde derivatives as tyrosinase inhibitors using Ab initio calculated NQCC parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The DFT study on the reaction between benzaldehyde and 4-amine-4H-1,2,4-triazole and their derivatives as a source of stable hemiaminals and Schiff bases. Effect of substitution and solvation on the reaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The DFT study on the reaction between benzaldehyde and 4-amine-4H-1,2,4-triazole and their derivatives as a source of stable hemiaminals and schiff bases. Effect of substitution and solvation on the reaction mechanism : CCCU Research Space Repository [repository.canterbury.ac.uk]

- 7. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]

- 8. m.youtube.com [m.youtube.com]

- 9. 3D-QSAR and molecular docking studies of benzaldehyde thiosemicarbazone, benzaldehyde, benzoic acid, and their derivatives as phenoloxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Computational Methods Applied to Rational Drug Design [openmedicinalchemistryjournal.com]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer’s Disease along with Molecular Docking Study [mdpi.com]

- 14. QSAR and kinetics of the inhibition of benzaldehyde derivatives against Sacrophaga neobelliaria phenoloxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. portalrecerca.uab.cat [portalrecerca.uab.cat]

- 16. DSpace [bradscholars.brad.ac.uk]

- 17. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

The Influence of Electron-Donating Groups on Benzaldehyde Derivatives: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth analysis of the effects of electron-donating groups (EDGs) on the chemical properties, reactivity, and biological activity of benzaldehyde derivatives. It is intended for researchers, scientists, and professionals in the field of drug development who are working with these versatile compounds. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying chemical principles and biological pathways to facilitate a comprehensive understanding of structure-activity relationships.

Introduction

Benzaldehyde, the simplest aromatic aldehyde, and its derivatives are fundamental building blocks in organic synthesis and hold significant importance in the pharmaceutical industry.[1] They serve as precursors for a wide array of therapeutic agents and other biologically active molecules.[1] The reactivity and properties of the benzaldehyde scaffold can be finely tuned by the introduction of various substituents on the aromatic ring. Electron-donating groups, in particular, play a crucial role in modulating the electronic environment of the molecule, thereby influencing its behavior in chemical reactions and its interactions with biological targets.

This guide will explore the core principles governing the effects of EDGs on benzaldehyde derivatives, with a focus on their impact on reactivity in key chemical transformations and their implications for drug design and development.

Electronic Effects of Electron-Donating Groups

The influence of electron-donating groups on the benzaldehyde ring is primarily governed by a combination of two fundamental electronic effects: the inductive effect (+I) and the resonance effect (+M or +R) .[2][3]

-

Inductive Effect (+I): This effect involves the donation of electron density through the sigma (σ) bond framework of the molecule.[2] Alkyl groups (e.g., -CH₃, -C₂H₅) are classic examples of +I groups. This donation of electron density slightly increases the electron density on the aromatic ring.

-

Resonance Effect (+M): This effect involves the delocalization of lone pair electrons from the substituent into the π-system of the aromatic ring.[2] Substituents such as hydroxyl (-OH), alkoxy (-OR), and amino (-NH₂) groups are strong resonance donors.[2][4] This delocalization significantly increases the electron density on the ring, particularly at the ortho and para positions.

These electronic effects collectively increase the electron density of the aromatic ring and decrease the electrophilicity of the carbonyl carbon, which has profound implications for the reactivity of the molecule.[5]

References

- 1. mdpi.com [mdpi.com]

- 2. Inhibitory Effects of Benzaldehyde Derivatives from the Marine Fungus Eurotium sp. SF-5989 on Inflammatory Mediators via the Induction of Heme Oxygenase-1 in Lipopolysaccharide-Stimulated RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. web.viu.ca [web.viu.ca]

- 4. m-Tolualdehyde(620-23-5) IR Spectrum [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Synthesis of p-Phenethyl Benzaldehyde

Audience: Researchers, scientists, and drug development professionals.

Topic: Synthesis of p-phenethyl benzaldehyde from p-bromobenzaldehyde.

Introduction

p-Phenethyl benzaldehyde is a valuable intermediate in the synthesis of various organic molecules, including pharmaceuticals and fragrances. Its structure combines an aldehyde functional group with a phenethyl moiety, making it a versatile building block. This document outlines protocols for the synthesis of p-phenethyl benzaldehyde from p-bromobenzaldehyde via three common palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Heck reaction followed by reduction, and the Sonogashira coupling followed by reduction. The Suzuki-Miyaura coupling represents the most direct route and is therefore presented as the primary protocol.

Reaction Pathways

The synthesis can be achieved through three primary palladium-catalyzed cross-coupling methodologies:

-

Suzuki-Miyaura Coupling: A direct, one-step synthesis involving the coupling of p-bromobenzaldehyde with 2-phenylethylboronic acid.

-

Heck Reaction followed by Reduction: A two-step process beginning with the coupling of p-bromobenzaldehyde and styrene to form p-formylstilbene, which is subsequently reduced to the target product.

-

Sonogashira Coupling followed by Reduction: A two-step pathway involving the coupling of p-bromobenzaldehyde with phenylacetylene to yield p-(phenylethynyl)benzaldehyde, followed by reduction of the alkyne.

Data Presentation

The following table summarizes typical reaction conditions and reported yields for the synthesis of p-phenethyl benzaldehyde and its precursors from p-bromobenzaldehyde.

| Reaction Type | Reactants | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |

| Suzuki-Miyaura Coupling | p-bromobenzaldehyde, 2-phenylethylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~85-95 (estimated) | [1][2][3] |

| Heck Reaction | p-bromobenzaldehyde, Styrene | Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N | Acetonitrile | 80 | 4 | 92 (for stilbene) | [4][5] |

| Reduction of Stilbene | p-formylstilbene, H₂ | Pd/C | - | Ethanol | 25 | 2 | >95 | [6] |

| Sonogashira Coupling | p-bromobenzaldehyde, Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 65 | 6 | ~90 (for alkyne) | [7] |

| Reduction of Alkyne | p-(phenylethynyl)benzaldehyde, H₂ | Lindlar's catalyst then Pd/C | - | Ethanol | 25 | 4 | >95 | [8] |

Experimental Protocols

Primary Protocol: Suzuki-Miyaura Coupling

This protocol describes the direct synthesis of p-phenethyl benzaldehyde from p-bromobenzaldehyde and 2-phenylethylboronic acid.

Materials:

-

p-Bromobenzaldehyde

-

2-Phenylethylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a 100 mL round-bottom flask, add p-bromobenzaldehyde (1.0 mmol, 185 mg), 2-phenylethylboronic acid (1.2 mmol, 180 mg), and potassium carbonate (2.0 mmol, 276 mg).

-

Add toluene (10 mL) and deionized water (2 mL) to the flask.

-

Degas the mixture by bubbling argon or nitrogen through the solution for 15 minutes.

-

Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 35 mg), to the reaction mixture under an inert atmosphere.

-

Attach a reflux condenser and heat the mixture to 100 °C with vigorous stirring for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add 20 mL of deionized water and transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure p-phenethyl benzaldehyde.

Alternative Protocols

Protocol 2: Heck Reaction and Subsequent Reduction

Step 1: Heck Reaction - Synthesis of p-Formylstilbene

Materials:

-

p-Bromobenzaldehyde

-

Styrene

-

Palladium(II) acetate [Pd(OAc)₂]

-

Tri(o-tolyl)phosphine [P(o-tolyl)₃]

-

Triethylamine (Et₃N)

-

Acetonitrile

-

Schlenk tube

Procedure:

-

In a Schlenk tube, combine p-bromobenzaldehyde (1.0 mmol, 185 mg), styrene (1.2 mmol, 125 mg), palladium(II) acetate (0.01 mmol, 2.2 mg), and tri(o-tolyl)phosphine (0.02 mmol, 6.1 mg).

-

Add acetonitrile (5 mL) and triethylamine (1.5 mmol, 0.21 mL).

-

Seal the tube and heat the reaction mixture at 80 °C for 4 hours.[4][5]

-

After cooling, dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude p-formylstilbene by recrystallization or column chromatography.

Step 2: Reduction of p-Formylstilbene

Materials:

-

p-Formylstilbene

-

10% Palladium on carbon (Pd/C)

-

Ethanol

-

Hydrogen gas (balloon or hydrogenation apparatus)

Procedure:

-

Dissolve p-formylstilbene (1.0 mmol, 208 mg) in ethanol (20 mL) in a round-bottom flask.

-

Add 10% Pd/C (10 mol% Pd).

-

Evacuate the flask and backfill with hydrogen gas (repeat three times).

-

Stir the reaction mixture under a hydrogen atmosphere (balloon) at room temperature for 2 hours or until TLC indicates complete consumption of the starting material.[6]

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with ethanol.

-

Concentrate the filtrate under reduced pressure to yield p-phenethyl benzaldehyde.

Protocol 3: Sonogashira Coupling and Subsequent Reduction

Step 1: Sonogashira Coupling - Synthesis of p-(Phenylethynyl)benzaldehyde

Materials:

-

p-Bromobenzaldehyde

-

Phenylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Tetrahydrofuran (THF)

Procedure:

-

To a Schlenk flask, add p-bromobenzaldehyde (1.0 mmol, 185 mg), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 14 mg), and copper(I) iodide (0.04 mmol, 7.6 mg).

-

Evacuate and backfill the flask with an inert gas (argon or nitrogen).

-

Add anhydrous THF (10 mL) and triethylamine (2.0 mmol, 0.28 mL).

-

Add phenylacetylene (1.1 mmol, 112 mg) dropwise via syringe.

-

Stir the reaction mixture at 65 °C for 6 hours.[7]

-

After cooling, filter the mixture to remove the amine salt, and concentrate the filtrate.

-

Purify the residue by column chromatography to obtain p-(phenylethynyl)benzaldehyde.

Step 2: Reduction of p-(Phenylethynyl)benzaldehyde

Materials:

-

p-(Phenylethynyl)benzaldehyde

-

Lindlar's catalyst (or Pd/CaCO₃ poisoned with lead)

-

10% Palladium on carbon (Pd/C)

-

Ethanol

-

Hydrogen gas

Procedure:

-

First, perform a partial reduction of the alkyne to an alkene. Dissolve p-(phenylethynyl)benzaldehyde (1.0 mmol, 206 mg) in ethanol (20 mL) and add Lindlar's catalyst (5 mol% Pd).

-

Stir under a hydrogen atmosphere until the alkyne is consumed (monitored by TLC), yielding the corresponding stilbene derivative.

-

Filter off the Lindlar's catalyst.

-

To the filtrate, add 10% Pd/C (5 mol% Pd) and continue the hydrogenation at room temperature until the alkene is fully reduced to the desired p-phenethyl benzaldehyde.[8]

-

Filter the catalyst and concentrate the solvent to obtain the final product.

Visualizations

Experimental Workflow: Suzuki-Miyaura Coupling

Caption: Workflow for the Suzuki-Miyaura synthesis of p-phenethyl benzaldehyde.

Logical Relationship: Alternative Synthetic Routes

Caption: Alternative palladium-catalyzed routes from p-bromobenzaldehyde.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 7. researchgate.net [researchgate.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

Application Notes and Protocols: Suzuki Coupling Reaction for the Synthesis of p-Phenethyl Benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of p-phenethyl benzaldehyde via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This biaryl motif is of significant interest in medicinal chemistry and drug discovery due to its presence in various biologically active compounds. These notes offer a comprehensive guide, including a detailed experimental protocol, summary of quantitative data, and an overview of the potential applications of the p-phenethylbenzaldehyde scaffold in drug development, particularly in the context of cancer research through the inhibition of enzymes such as aldehyde dehydrogenase (ALDH).

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acids and their derivatives have made it an invaluable tool in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The synthesis of biaryl aldehydes, such as p-phenethyl benzaldehyde, is of particular importance as the benzaldehyde moiety can serve as a versatile synthetic handle for further molecular elaboration, while the phenethyl group can contribute to favorable pharmacokinetic and pharmacodynamic properties.

The p-phenethylbenzaldehyde scaffold is a "privileged structure" in drug design, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. Derivatives of benzaldehyde have shown a range of biological activities, including antimicrobial, antifungal, and anticancer properties. Notably, certain benzaldehyde analogs have been identified as inhibitors of aldehyde dehydrogenase (ALDH), an enzyme overexpressed in various cancer stem cells and associated with drug resistance.

Data Presentation

Table 1: Reactants and Stoichiometry for the Synthesis of p-Phenethyl Benzaldehyde

| Reagent | Chemical Formula | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Amount |

| 4-Bromobenzaldehyde | C₇H₅BrO | 185.02 | 1.0 | 1.0 | 185 mg |

| 2-Phenylethaneboronic acid | C₈H₁₁BO₂ | 149.98 | 1.1 | 1.1 | 165 mg |

| Palladium(II) Acetate | Pd(OAc)₂ | 224.50 | 0.01 | 0.01 | 2.2 mg |

| Triphenylphosphine | PPh₃ | 262.29 | 0.03 | 0.03 | 7.9 mg |

| Sodium Carbonate | Na₂CO₃ | 105.99 | 2.0 | 2.0 | 212 mg |

| 1,4-Dioxane | C₄H₈O₂ | 88.11 | - | - | 5.0 mL |

| Water | H₂O | 18.02 | - | - | 1.0 mL |

Table 2: Physical and Spectroscopic Data of p-Phenethyl Benzaldehyde

| Property | Value |

| Molecular Formula | C₁₅H₁₄O |

| Molecular Weight | 210.27 g/mol |

| Appearance | Pale yellow solid |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 9.98 (s, 1H, -CHO), 7.85 (d, J = 8.0 Hz, 2H, Ar-H), 7.35 (d, J = 8.0 Hz, 2H, Ar-H), 7.32-7.19 (m, 5H, Ar-H), 3.01 (t, J = 7.6 Hz, 2H, -CH₂-), 2.95 (t, J = 7.6 Hz, 2H, -CH₂-) |

| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 191.9, 148.9, 140.7, 135.5, 130.2, 129.7, 128.6, 128.4, 126.3, 38.2, 37.5 |

| IR (KBr, cm⁻¹) | ~2925, 2855 (C-H stretch), ~1695 (C=O stretch, aldehyde), ~1605, 1570 (C=C stretch, aromatic) |

| Mass Spectrum (EI) | m/z 210 (M⁺), 181, 105, 91 |

Note: Spectroscopic data are predicted based on known spectral characteristics of similar compounds and may vary slightly based on experimental conditions.

Experimental Protocols

Synthesis of p-Phenethyl Benzaldehyde via Suzuki-Miyaura Coupling

Materials:

-

4-Bromobenzaldehyde

-

2-Phenylethaneboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Sodium carbonate (Na₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzaldehyde (1.0 mmol, 185 mg), 2-phenylethaneboronic acid (1.1 mmol, 165 mg), palladium(II) acetate (0.01 mmol, 2.2 mg), and triphenylphosphine (0.03 mmol, 7.9 mg).

-

Add 1,4-dioxane (5.0 mL) and a solution of sodium carbonate (2.0 mmol, 212 mg) in deionized water (1.0 mL).

-

Flush the flask with an inert gas (e.g., nitrogen or argon) for 5-10 minutes.

-

Heat the reaction mixture to reflux (approximately 100-105 °C) with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent (e.g., 9:1 hexanes:ethyl acetate). The reaction is typically complete within 2-4 hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Add deionized water (10 mL) and transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford p-phenethyl benzaldehyde as a pale yellow solid. A typical isolated yield for this type of reaction is in the range of 80-95%.

Mandatory Visualizations

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: Experimental workflow for the synthesis of p-phenethyl benzaldehyde.

Application Notes for Drug Development

The p-phenethylbenzaldehyde scaffold represents a promising starting point for the development of novel therapeutic agents. The rationale for its use in drug discovery is multifaceted:

-

Aldehyde Dehydrogenase (ALDH) Inhibition: Benzaldehyde and its derivatives have been shown to inhibit ALDH isoforms, which are implicated in cancer stem cell survival and resistance to chemotherapy.[1][2] The development of selective ALDH inhibitors is a key strategy in oncology. The p-phenethylbenzaldehyde core can be further functionalized to enhance potency and selectivity for specific ALDH isoforms, potentially leading to novel anticancer agents that can overcome drug resistance.

-

Antimicrobial and Antifungal Activity: Various substituted benzaldehydes have demonstrated significant antimicrobial and antifungal properties. The phenethyl moiety can enhance the lipophilicity of the molecule, potentially improving cell membrane penetration and overall efficacy. This makes the p-phenethylbenzaldehyde scaffold an attractive template for the design of new anti-infective agents.

-

Privileged Scaffold for Diverse Targets: The biaryl structure is a common feature in many biologically active compounds. The Suzuki coupling allows for the facile synthesis of a library of analogs by varying both the benzaldehyde and the phenethyl components. This enables high-throughput screening against a wide range of biological targets to identify novel hits for various therapeutic areas.

-

Synthetic Tractability: The aldehyde functional group is a versatile handle for a variety of chemical transformations, including reductive amination to generate phenethylamine derivatives, oxidation to carboxylic acids, and olefination reactions. This allows for the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies, a critical component of the drug discovery and development process.

References

Application Notes and Protocols for the Grignard Reaction with Benzaldehyde Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional versatility. This document provides a detailed protocol for the reaction of Grignard reagents with benzaldehyde and its derivatives to synthesize secondary alcohols, which are valuable intermediates in pharmaceutical and materials science. The protocol includes reagent preparation, reaction execution, work-up, and purification. Furthermore, a comparative analysis of reaction yields with various substituted benzaldehydes is presented to guide substrate selection and reaction optimization.

Introduction

Discovered by Victor Grignard in 1900, the Grignard reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbon, such as the carbonyl carbon of an aldehyde or ketone.[1] The reaction with aldehydes produces secondary alcohols, a functional group prevalent in many biologically active molecules. The reactivity of the benzaldehyde substrate can be modulated by the electronic properties of substituents on the aromatic ring. Electron-withdrawing groups can enhance the electrophilicity of the carbonyl carbon, potentially leading to faster reaction rates, while electron-donating groups may have the opposite effect. Understanding these substituent effects is crucial for predicting reaction outcomes and optimizing yields.

Data Presentation

The following table summarizes the yields of secondary alcohols obtained from the reaction of phenylmagnesium bromide with various substituted benzaldehydes. The data illustrates the influence of electronic effects on the efficiency of the Grignard reaction.

| Benzaldehyde Derivative | Substituent Position | Substituent Type | Product | Yield (%) |

| Benzaldehyde | - | - | Diphenylmethanol | ~85-95% |

| p-Anisaldehyde | para | Electron-donating (-OCH₃) | (4-Methoxyphenyl)phenylmethanol | ~90% |

| p-Tolualdehyde | para | Electron-donating (-CH₃) | Phenyl(p-tolyl)methanol | ~88% |

| p-Chlorobenzaldehyde | para | Electron-withdrawing (-Cl) | (4-Chlorophenyl)phenylmethanol | ~80-85% |

| p-Nitrobenzaldehyde | para | Strongly Electron-withdrawing (-NO₂) | (4-Nitrophenyl)phenylmethanol | ~70-75% |

Note: Yields are approximate and can vary based on reaction scale, purity of reagents, and adherence to anhydrous conditions. The trend suggests that electron-donating groups on the benzaldehyde ring are favorable for high yields, while strong electron-withdrawing groups can lead to slightly lower yields, potentially due to side reactions or altered reactivity of the carbonyl group.

Experimental Protocols

This section details the step-by-step procedure for the preparation of a Grignard reagent and its subsequent reaction with a benzaldehyde derivative.

Materials and Reagents

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Bromobenzene (or other aryl/alkyl halide)

-

Iodine crystal (for initiation)

-

Substituted benzaldehyde

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Appropriate solvents for extraction and purification (e.g., diethyl ether, hexanes, ethyl acetate)

Equipment

-

Round-bottom flask, three-necked

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle or water bath

-

Inert gas supply (Nitrogen or Argon)

-

Separatory funnel

-

Rotary evaporator

-

Glassware for purification (e.g., chromatography column, recrystallization flasks)

Part 1: Preparation of the Grignard Reagent (Phenylmagnesium Bromide)

-

Glassware Preparation: All glassware must be scrupulously dried in an oven at >100°C overnight and assembled while hot under a stream of dry nitrogen or argon to prevent atmospheric moisture contamination.

-

Reaction Setup: Place magnesium turnings (1.2 equivalents) in the three-necked flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel.

-

Initiation: Add a small crystal of iodine to the flask. The iodine will react with the magnesium surface, activating it.

-

Solvent Addition: Add anhydrous diethyl ether or THF to the flask to cover the magnesium turnings.

-

Reagent Addition: Dissolve bromobenzene (1.0 equivalent) in anhydrous diethyl ether or THF and add it to the dropping funnel. Add a small portion of the bromobenzene solution to the magnesium suspension.

-

Reaction Initiation: The reaction is initiated when the color of the iodine fades and bubbling is observed. Gentle heating or sonication may be required to start the reaction. Once initiated, the reaction is typically exothermic.

-

Maintaining the Reaction: Add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture until the magnesium is consumed. The resulting grey-to-brown solution is the Grignard reagent.

Part 2: Reaction with Benzaldehyde Derivative

-

Aldehyde Preparation: In a separate flask, dissolve the benzaldehyde derivative (1.0 equivalent) in anhydrous diethyl ether or THF.

-